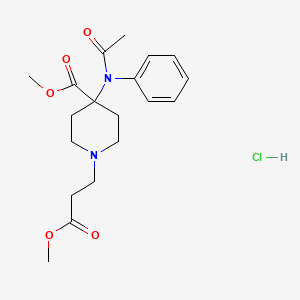
N'-Despropionyl-N'-acetyl Remifentanil Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride is a derivative of remifentanil, a potent, short-acting synthetic opioid analgesic. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of opioid derivatives. It is structurally similar to remifentanil but lacks the propionyl group, which may affect its metabolic stability and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride involves several steps, starting from the basic anilidopiperidine structure. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and acetylation processes.
Industrial Production Methods
Industrial production of N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis and confirm the compound’s identity and purity .
化学反应分析
Types of Reactions
N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride undergoes various chemical reactions, including hydrolysis, hydroxylation, N-dealkylation, and O-methylation . These reactions are crucial for its metabolic breakdown and elimination from the body.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields. For instance, hydrolysis reactions may require acidic or basic conditions, while hydroxylation often involves the use of oxidizing agents .
Major Products Formed
The major products formed from these reactions include various metabolites that are typically less active or inactive compared to the parent compound. These metabolites are often excreted from the body through urine or bile .
科学研究应用
N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride has several scientific research applications:
Chemistry: Used to study the structure-activity relationships of opioid derivatives and their metabolic pathways.
Medicine: Investigated for its potential use as an analgesic with modified pharmacokinetic properties.
Industry: Utilized in the development of new opioid analgesics with improved safety and efficacy profiles.
作用机制
N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride acts as a µ-opioid receptor agonist, similar to remifentanil. It binds to these receptors in the central nervous system, leading to reduced sympathetic nervous system tone, respiratory depression, and analgesia . The compound’s rapid onset and short duration of action are due to its susceptibility to hydrolysis by non-specific plasma and tissue esterases .
相似化合物的比较
Similar Compounds
Remifentanil: A potent, short-acting opioid analgesic used in anesthesia.
Fentanyl: A highly potent opioid analgesic with a longer duration of action compared to remifentanil.
Sufentanil: More potent than fentanyl, with a slightly faster onset of action.
Alfentanil: Known for its rapid onset and short duration of action.
Uniqueness
N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride is unique due to its structural modifications, which result in different metabolic pathways and potentially altered pharmacokinetic properties. These differences make it a valuable compound for studying the effects of structural changes on opioid activity and metabolism .
属性
分子式 |
C19H27ClN2O5 |
|---|---|
分子量 |
398.9 g/mol |
IUPAC 名称 |
methyl 4-(N-acetylanilino)-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H26N2O5.ClH/c1-15(22)21(16-7-5-4-6-8-16)19(18(24)26-3)10-13-20(14-11-19)12-9-17(23)25-2;/h4-8H,9-14H2,1-3H3;1H |
InChI 键 |
YXCBPKRCKYTICV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















